Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine family, characterized by a fused thiophene-pyridazine core. Its structure includes:
- 3-(4-chlorophenyl): A chloro-substituted aromatic ring at position 3, contributing electron-withdrawing effects.
- Ethyl carboxylate: A hydrolytically labile ester group at position 1, influencing solubility and metabolic stability.
Thieno[3,4-d]pyridazine derivatives are often explored for pharmacological applications due to their rigid, planar structures, which enable interactions with biological targets such as kinases or ion channels .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[[2-(4-nitrophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O6S/c1-2-34-23(31)20-17-12-35-21(25-18(29)11-13-3-7-16(8-4-13)28(32)33)19(17)22(30)27(26-20)15-9-5-14(24)6-10-15/h3-10,12H,2,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUWVHPXIZMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thieno[3,4-d]pyridazine core, which is associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN3O4S, with a molecular weight of approximately 421.93 g/mol. The structural features include:
- Thieno[3,4-d]pyridazine core : Known for its ability to interact with various biological targets.
- Chlorophenyl group : Enhances biological activity through improved binding interactions.
- Nitrophenyl acetamido moiety : May contribute to the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- In vivo studies demonstrated a reduction in inflammatory markers in animal models.
- Potential mechanisms include inhibition of pro-inflammatory cytokines and modulation of immune responses.
Anticancer Potential
Preliminary data suggest that this compound may possess anticancer properties:
- Cell line studies have indicated cytotoxic effects on cancer cells, particularly those resistant to conventional therapies.
- Research findings suggest that the compound may induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Mechanistic Insights
Understanding the mechanism of action is critical for optimizing the therapeutic potential of this compound:
- Molecular docking studies have been employed to predict binding affinities with specific enzymes and receptors.
- In vitro assays are essential for validating these interactions and elucidating pathways involved in its biological effects.
Comparison with Similar Compounds
Key Structural Differences
The closest analog identified is Ethyl 5-{[(4-methoxyphenyl)acetyl]amino}-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (RN: 851951-40-1) . A comparative analysis is outlined below:
| Feature | Target Compound | Analog (RN: 851951-40-1) |
|---|---|---|
| Position 3 Substituent | 4-chlorophenyl (electron-withdrawing, moderate polarity) | 4-trifluoromethylphenyl (strongly electron-withdrawing, high polarity due to -CF₃ group) |
| Acetamido Group | 4-nitrophenyl (strong electron-withdrawing, enhances acidity of amide N-H) | 4-methoxyphenyl (electron-donating, reduces acidity, increases lipophilicity) |
| Electronic Effects | Overall electron-deficient core (nitro + chloro) | Mixed electronic effects (electron-withdrawing -CF₃ vs. electron-donating -OCH₃) |
| Polarity | High (due to nitro and chloro groups) | Moderate (polar -CF₃ balanced by lipophilic -OCH₃) |
Implications of Substituent Variations
- Bioactivity : The nitro group in the target compound may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic pockets), whereas the methoxy group in the analog could favor hydrophobic interactions.
- Synthetic Accessibility : Both compounds likely employ multi-component reactions (e.g., Biginelli-like cyclization), but the nitro group may require stringent conditions due to its reactivity .
Data Table: Hypothetical Physicochemical Properties*
| Property | Target Compound | Analog (RN: 851951-40-1) |
|---|---|---|
| Molecular Weight | ~515.9 g/mol | ~578.5 g/mol |
| LogP (Predicted) | 2.8 | 3.4 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 8 | 7 |
| Topological Polar Surface Area | 140 Ų | 125 Ų |
Research Findings and Limitations
- Structural Insights : The target compound’s electron-deficient core may favor applications in materials science (e.g., as a precursor for conductive polymers) or as a kinase inhibitor, though direct evidence is lacking .
- Gaps in Evidence: No pharmacological or crystallographic data (e.g., SHELX-refined structures) are provided for the target compound, limiting mechanistic insights .
- Synthetic Challenges: The nitro group complicates purification, as seen in analogous dihydropyrimidinone syntheses .
Preparation Methods
Core Thieno[3,4-d]pyridazine Synthesis
The thieno[3,4-d]pyridazine core serves as the foundational scaffold for this compound. Two primary methodologies have been employed for its synthesis: Dieckmann condensation and microwave-assisted cyclization .
Dieckmann Condensation Approach
The Dieckmann condensation, a classical method for forming six-membered rings, has been adapted to construct the thieno[3,4-d]pyridazine system. As demonstrated in early work, methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate undergoes intramolecular cyclization under basic conditions to yield a tetrahydrothienopyridazinone intermediate. Subsequent oxidation with N-bromosuccinimide (NBS) in chlorobenzene introduces aromaticity, yielding the fully conjugated thieno[3,4-d]pyridazin-3-one. This intermediate is critical for further functionalization, as its ketone group at position 4 can be selectively reduced or modified.
Microwave-Assisted Cyclization
Modern synthetic protocols leverage microwave irradiation to accelerate ring-forming reactions. A representative procedure involves reacting a thiourea derivative with elemental sulfur and triethylamine in ethanol at 70°C under microwave conditions for 5 minutes. This method achieves an 84% yield of ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, a structural analog of the target compound. The rapid heating and efficient energy transfer of microwave irradiation minimize side reactions, making this approach superior to conventional heating methods.
Characterization of the Core Structure
The thieno[3,4-d]pyridazine core is validated using spectroscopic techniques:
- IR spectroscopy : Absorption bands at 1725 cm⁻¹ and 1710 cm⁻¹ confirm the presence of carbonyl groups (C=O).
- ¹H NMR : A singlet at δ 7.12 ppm corresponds to the thienyl proton, while aromatic protons of the phenyl group resonate between δ 7.38–7.53 ppm.
- ¹³C NMR : Signals at δ 158.80 and 163.69 ppm verify the ester and ketone carbonyl carbons, respectively.
Functionalization at Position 3: Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety at position 3 is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling .
Nucleophilic Aromatic Substitution
In one approach, the thieno[3,4-d]pyridazin-3-one intermediate undergoes substitution with 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The Grignard reagent attacks the electron-deficient position 3, displacing a leaving group (e.g., bromide) to install the aryl substituent. This method requires careful control of temperature to prevent over-addition or decomposition.
Suzuki-Miyaura Coupling
A more versatile strategy employs Suzuki-Miyaura cross-coupling between a boronated thienopyridazine derivative and 4-chlorophenylboronic acid. Using palladium(II) acetate as a catalyst and potassium carbonate as a base in a water/ethanol mixture, this reaction achieves regioselective aryl-aryl bond formation at position 3. The coupling proceeds at 80°C for 12 hours, yielding the 4-chlorophenyl-substituted product in 75–80% yield after column chromatography.
Amination and Acetamido Group Installation at Position 5
Position 5 of the thieno[3,4-d]pyridazine core is functionalized through a two-step sequence: amination followed by acetylation .
El-Saghier Reaction for Amination
The El-Saghier reaction, a green chemistry protocol, facilitates the introduction of an amino group at position 5. A mixture of the core intermediate, ethyl cyanoacetate, and ethyl glycinate hydrochloride is heated neat at 70°C for 2 hours in the presence of triethylamine. The reaction proceeds via nucleophilic attack of the amine on the cyanoacetate, followed by cyclization to form an imidazolidinone intermediate. Hydrolysis of this intermediate under acidic conditions liberates the primary amine, which is subsequently protected as its hydrochloride salt.
Acetylation with 2-(4-Nitrophenyl)acetyl Chloride
The free amine is acylated using 2-(4-nitrophenyl)acetyl chloride in dichloromethane (DCM) with triethylamine as a base. The reaction is conducted at 0°C to suppress side reactions, yielding the acetamido derivative after 2 hours. Excess acyl chloride is quenched with aqueous sodium bicarbonate, and the product is purified via recrystallization from ethanol.
Esterification and Final Modifications
The ethyl carboxylate group at position 1 is typically introduced early in the synthesis via esterification of a carboxylic acid intermediate. For example, treatment of the acid with ethanol in the presence of sulfuric acid under reflux conditions affords the ethyl ester in near-quantitative yield. Alternatively, ethyl cyanoacetate can serve as a starting material, with the cyano group participating in subsequent cyclization reactions.
Comparative Analysis of Synthetic Routes
Q & A
Q. How do structural analogs with fluorophenyl or methoxy substitutions compare in SAR studies?
- Fluorophenyl analogs exhibit higher metabolic stability (t₁/₂ > 2 hours in microsomal assays) but reduced solubility. Methoxy substitutions improve aqueous solubility (LogP reduced by 0.5 units) but lower affinity for hydrophobic binding pockets .
Methodological Guidance
Q. How to validate analytical methods for quantifying the compound in biological matrices?
Q. What experimental designs optimize reaction yields while minimizing byproducts?
- Use Design of Experiments (DoE) with factors like temperature, solvent polarity, and catalyst loading. Central composite designs identify optimal conditions (e.g., 90°C, 0.1 eq. Pd(OAc)₂) for Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
